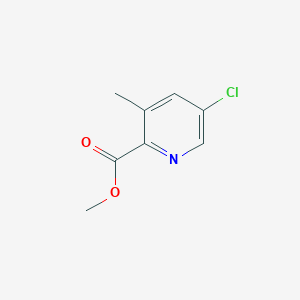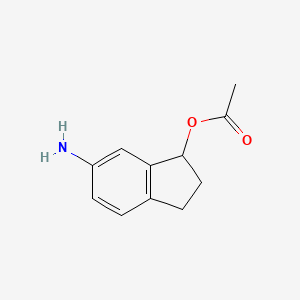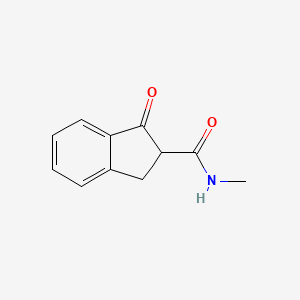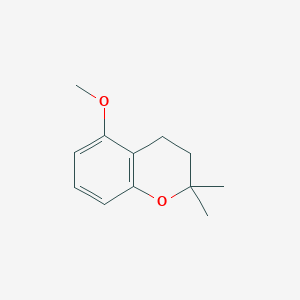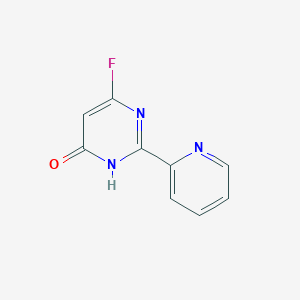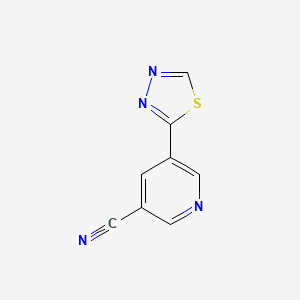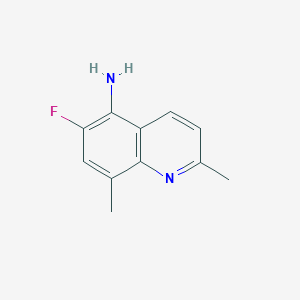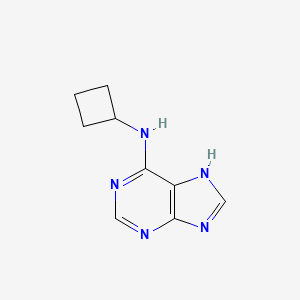
N-cyclobutyl-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preferred method for synthesizing N-CYCLOBUTYL-1H-PURIN-6-AMINE involves the interaction of 6-chloropurine with cyclobutylamine without any catalyst . This reaction typically occurs in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine . The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution of the chlorine atom in 6-chloropurine with the cyclobutylamine group .
Industrial Production Methods
Industrial production methods for N-CYCLOBUTYL-1H-PURIN-6-AMINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
N-CYCLOBUTYL-1H-PURIN-6-AMINE undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 6-position of the purine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, with reactions typically occurring in polar solvents and in the presence of tertiary amines.
Oxidation and Reduction: Standard oxidizing and reducing agents used for purine derivatives may include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various N-substituted purine derivatives .
科学的研究の応用
N-CYCLOBUTYL-1H-PURIN-6-AMINE has several applications in scientific research:
作用機序
The mechanism of action for N-CYCLOBUTYL-1H-PURIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in nucleic acid metabolism . The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Chloropurine: A precursor in the synthesis of N-CYCLOBUTYL-1H-PURIN-6-AMINE.
2-Aminopurine: Another purine derivative with similar chemical properties but different biological activities.
Uniqueness
N-CYCLOBUTYL-1H-PURIN-6-AMINE is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other purine derivatives . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
特性
CAS番号 |
117778-37-7 |
|---|---|
分子式 |
C9H11N5 |
分子量 |
189.22 g/mol |
IUPAC名 |
N-cyclobutyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H11N5/c1-2-6(3-1)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,1-3H2,(H2,10,11,12,13,14) |
InChIキー |
VMYZUPTWPYPEPE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


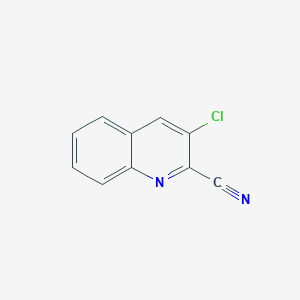
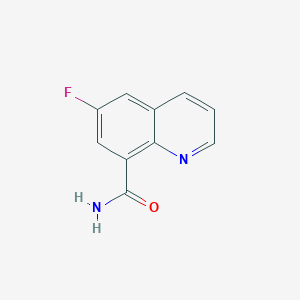
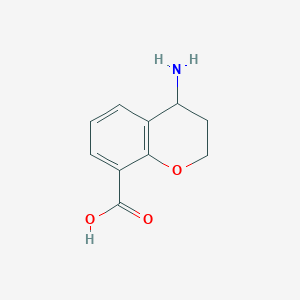

![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
